![molecular formula C15H20N2O5S B2658675 N-[2-(cyclopentylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide CAS No. 899980-46-2](/img/structure/B2658675.png)
N-[2-(cyclopentylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(cyclopentylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide, commonly known as CP 94253, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CP 94253 is a selective agonist for the 5-HT1B receptor, which is a subtype of the serotonin receptor. This receptor is involved in a variety of physiological processes, including mood regulation, pain perception, and cardiovascular function.
Aplicaciones Científicas De Investigación
Supramolecular Chemistry
Research on supramolecular polymers highlights the importance of molecular structures similar to N-[2-(cyclopentylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide in forming intricate supramolecular architectures. The study by Claudio A. Jiménez et al. (2009) discusses the syntheses and crystal structures of novel trisamides, showing how variations in aliphatic chains influence crystal packing and supramolecular frameworks through hydrogen bonding (Jiménez et al., 2009). This research underscores the compound's potential in designing new materials with specific crystallographic properties.
Synthetic Methodologies
Ken Cheng et al. (2016) provide a general approach to synthesize 2-substituted ethyl 5-aminothiazole-4-carboxylates, showcasing methodologies that could be applied to the synthesis of related compounds (Cheng et al., 2016). This study illustrates the versatility of synthetic routes available for constructing complex molecules, which might include the synthesis of this compound or its derivatives.
Propiedades
IUPAC Name |
N-[2-(cyclopentylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5S/c18-15(11-5-6-13-14(9-11)22-10-21-13)16-7-8-23(19,20)17-12-3-1-2-4-12/h5-6,9,12,17H,1-4,7-8,10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXMPHCLMWVXSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)CCNC(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

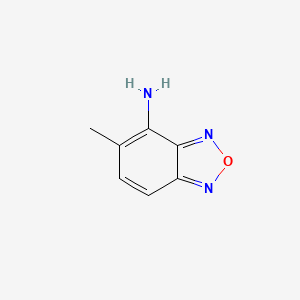
![Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(methylamino)carbothioyl]amino}propanoate](/img/structure/B2658595.png)
![(Z)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(o-tolyl)acrylamide](/img/structure/B2658596.png)

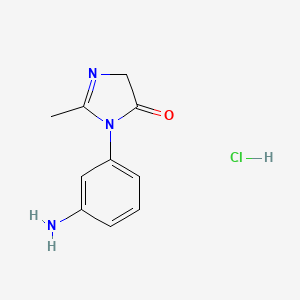
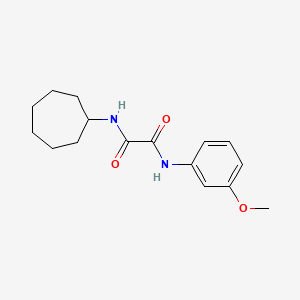
![2-(4-methoxyphenylsulfonamido)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2658602.png)
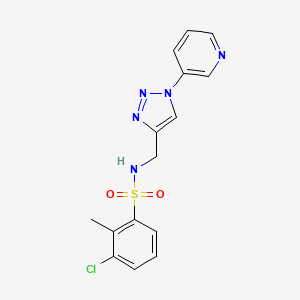
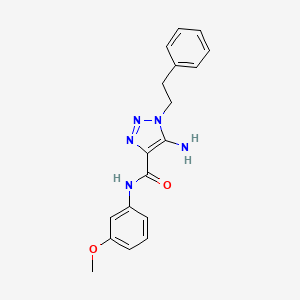

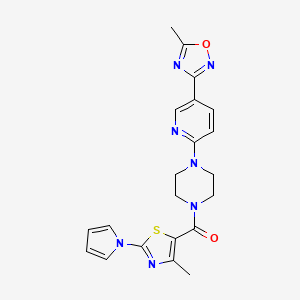
![5-(3,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2658609.png)
![6,7-dimethoxy-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3-[4-(pyrrolidin-1-ylcarbonyl)benzyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B2658610.png)
